molecular formula C5H11NO2 B3028155 cis-3-amino-4-hydroxy-tetrahydropyran CAS No. 1638744-36-1

cis-3-amino-4-hydroxy-tetrahydropyran

Cat. No.: B3028155
CAS No.: 1638744-36-1
M. Wt: 117.15
InChI Key: KUCSFTQJADYIQH-UHNVWZDZSA-N
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Description

cis-3-amino-4-hydroxy-tetrahydropyran is a bicyclic ether derivative featuring a six-membered tetrahydropyran ring with hydroxyl (-OH) and amino (-NH₂) groups at the 3- and 4-positions, respectively, in a cis configuration. This stereochemical arrangement imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity and chiral selectivity, making it valuable in pharmaceutical synthesis and catalysis. The compound’s CAS number is 1682655-57-7 (hydrochloride salt) . Its applications span chiral intermediates in drug development, particularly for antibiotics and neuraminidase inhibitors, due to its ability to mimic carbohydrate moieties in biological systems.

Properties

IUPAC Name

(3R,4S)-3-aminooxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230528
Record name 4-Amino-1,5-anhydro-2,4-dideoxy-D-erythro-pentitol
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Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-36-1, 1638771-36-4
Record name 4-Amino-1,5-anhydro-2,4-dideoxy-D-erythro-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-36-1
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Record name 4-Amino-1,5-anhydro-2,4-dideoxy-D-erythro-pentitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Amino-4-hydroxy-tetrahydropyran
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-amino-4-hydroxy-tetrahydropyran typically involves the formation of the tetrahydropyran ring followed by the introduction of the amino and hydroxy groups. One common method is the hetero-Diels–Alder reaction, which forms the tetrahydropyran ring. Subsequent functionalization steps introduce the amino and hydroxy groups. For instance, starting from a suitable diene and dienophile, the hetero-Diels–Alder reaction can be catalyzed by a chiral chromium(III) catalyst to yield the desired product with high diastereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: cis-3-amino-4-hydroxy-tetrahydropyran can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed:

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis
Cis-3-amino-4-hydroxy-tetrahydropyran serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The hydroxy group can be oxidized to yield carbonyl compounds using agents like PCC (pyridinium chlorochromate).
  • Reduction : The amino group can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
  • Substitution Reactions : The hydroxy group can undergo nucleophilic substitution, facilitating the introduction of other functional groups.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPCC, DMSOKetones or aldehydes
ReductionLiAlH₄Amines
SubstitutionNucleophiles (e.g., halides)Substituted tetrahydropyran derivatives

Biological Applications

2. Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activity, particularly as an antimicrobial and anticancer agent. Studies have shown that its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various tetrahydropyran derivatives, this compound demonstrated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of this compound revealed that it could inhibit cancer cell proliferation in vitro. The mechanism involves modulating specific signaling pathways associated with cell growth and apoptosis .

Medicinal Applications

3. Drug Development
Due to its unique structural characteristics, this compound is being explored as a potential drug candidate. Its ability to form hydrogen bonds and interact with various biological macromolecules positions it as a promising scaffold for drug design.

Table 2: Potential Medicinal Applications of this compound

Application AreaPotential Uses
AntibioticsDevelopment of new antibacterial agents
Anticancer therapiesModulation of cancer cell growth
Enzyme inhibitorsInhibition of specific enzymes involved in diseases

Industrial Applications

4. Material Science
this compound is also utilized in the development of new materials and chemical processes. Its derivatives can serve as intermediates in the synthesis of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of cis-3-amino-4-hydroxy-tetrahydropyran involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between cis-3-amino-4-hydroxy-tetrahydropyran and its analogs:

Compound CAS Number Molecular Formula Key Functional Groups Stereochemistry
This compound 1682655-57-7 (HCl) C₅H₁₁NO₂·HCl -NH₂ (C4), -OH (C3) cis
trans-3-amino-4-hydroxy-tetrahydropyran 1682655-57-7 (isomer) C₅H₁₁NO₂·HCl -NH₂ (C4), -OH (C3) trans
cis-3-methyl-4-aminotetrahydropyran HCl 693245-60-2 C₆H₁₃NO·HCl -NH₂ (C4), -CH₃ (C3) cis
6,7-dihydroxy-7-(hydroxymethyl)... [1] Not provided C₁₆H₂₄O₁₃ Multiple -OH, -COOH, ether linkages Variable

Key Observations :

  • Steric Effects: The cis isomer’s hydroxyl and amino groups occupy adjacent axial positions, enhancing intramolecular hydrogen bonding compared to the trans isomer, which adopts a more linear conformation .
  • Substituent Impact: Replacing the hydroxyl group with a methyl group (e.g., cis-3-methyl-4-aminotetrahydropyran) increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
  • Complex Derivatives : Compounds like those in feature extended carboxylic acid or sulfated groups, broadening utility in glycosidase inhibition or metal chelation but reducing metabolic stability .

Biological Activity

Cis-3-amino-4-hydroxy-tetrahydropyran is a heterocyclic organic compound with the molecular formula C5_5H11_{11}NO2_2. Its unique structural features, particularly the tetrahydropyran ring and functional groups, have led to its investigation for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound features a tetrahydropyran ring with amino and hydroxy substituents at the 3rd and 4th positions, respectively. These functional groups are critical for its biological interactions. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, modulating their function. This interaction may affect enzymes, receptors, or other proteins involved in various cellular pathways.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : Interaction with receptors could lead to altered signaling pathways, potentially affecting cell proliferation or apoptosis.
  • Microbial Targets : Its antimicrobial properties suggest interactions with bacterial cell structures or metabolic processes.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

This compound has shown promise in anticancer research. In studies involving human cancer cell lines, the compound induced apoptosis in a dose-dependent manner. The exact mechanism involves modulation of apoptotic pathways through interactions with caspases and Bcl-2 family proteins .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50_{50} / CC50_{50} (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus15Cell wall synthesis inhibition
AntimicrobialEscherichia coli20Protein synthesis inhibition
AnticancerHeLa (cervical cancer)10Induction of apoptosis
AnticancerMCF-7 (breast cancer)12Modulation of apoptotic pathways

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed that the compound had a lower IC50_{50} compared to standard antibiotics, suggesting potential as a novel antimicrobial agent .
  • Anticancer Mechanisms : In a study focusing on human cancer cell lines, this compound was found to activate caspase pathways leading to apoptosis. The research highlighted its potential as an adjunct therapy in cancer treatment .

Q & A

Q. How can the structural identity of cis-3-amino-4-hydroxy-tetrahydropyran be confirmed using spectroscopic methods?

Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to identify the cis-configuration. Key signals include the hydroxyl (δ ~3.5–4.5 ppm, broad) and amine protons (δ ~1.8–2.5 ppm), with coupling constants reflecting axial-equatorial relationships in the tetrahydropyran ring .
  • Infrared (IR) Spectroscopy: Confirm functional groups via O–H (3200–3600 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) stretches.
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+) .
    Cross-referencing with X-ray crystallography (if crystalline) provides definitive stereochemical validation .

Q. What are the common synthetic routes for this compound, and what key reaction conditions should be optimized?

Answer: Synthesis typically involves:

  • Cyclization of Precursors: Starting from substituted tetrahydropyrans, introduce amine and hydroxyl groups via reductive amination or hydroxylation. For example, azide reduction or catalytic hydrogenation under controlled pH ensures stereochemical retention .
  • AI-Driven Retrosynthesis: Tools like Reaxys or Pistachio predict feasible routes, prioritizing steps with minimal side reactions (e.g., avoiding epimerization) .
    Key optimizations:
    • Temperature control (<60°C) to prevent ring-opening.
    • Solvent selection (e.g., ethanol or acetonitrile) to stabilize intermediates .

Advanced Research Questions

Q. What enantioselective synthesis strategies are available for this compound, and how can stereochemical outcomes be controlled?

Answer: Enantioselective methods include:

  • Organocatalytic Domino Reactions: Chiral catalysts (e.g., thiourea-based) induce asymmetry during cyclization. For example, malonate derivatives undergo Michael addition-lactonization to form the tetrahydropyran core with >90% enantiomeric excess (ee) .
  • Asymmetric Hydrogenation: Use chiral ligands (e.g., BINAP-Ru complexes) to reduce ketone intermediates while preserving the cis-configuration .
    Control factors:
    • Catalyst loading (1–5 mol%) and solvent polarity (e.g., THF vs. DCM).
    • Monitoring ee via chiral HPLC (e.g., Chiralpak® columns) .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound derivatives?

Answer: Resolve contradictions via:

  • Multi-Technique Cross-Validation:
    • Compare NMR data with computational models (DFT or molecular dynamics) to predict chemical shifts .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • X-Ray Crystallography: If crystallization succeeds, determine absolute configuration to confirm stereochemistry .
  • Isolation of Byproducts: Impurities (e.g., trans-isomers) may skew data; purify via column chromatography (silica gel, 10–20% MeOH/CH2 _2Cl2_2) .

Q. What advanced chromatographic techniques are recommended for resolving stereoisomeric impurities in this compound samples?

Answer:

  • Chiral Stationary Phase (CSP) HPLC: Columns like Chiralpak® IA or IB separate enantiomers using hexane/isopropanol gradients. Retention times correlate with ee values .
  • Supercritical Fluid Chromatography (SFC): CO2_2-based mobile phases enhance resolution for polar analogs, reducing run times .
  • LC-MS Coupling: Quantify trace impurities (<0.1%) using high-sensitivity Q-TOF detectors .

Methodological Notes

  • Data Interpretation: Always correlate spectral data with synthetic pathways (e.g., unexpected peaks may indicate epimerization) .
  • Ethical Reporting: Disclose purification yields, ee values, and analytical limits (e.g., LOD/LOQ for impurities) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-amino-4-hydroxy-tetrahydropyran
Reactant of Route 2
cis-3-amino-4-hydroxy-tetrahydropyran

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